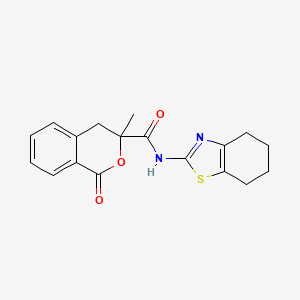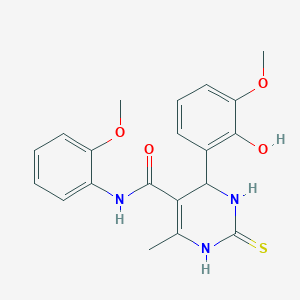
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Mécanisme D'action
The mechanism of action of MPA is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways. MPA has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. Moreover, MPA has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
MPA has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, MPA has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. MPA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPA has been reported to exhibit antifungal activity by disrupting the fungal cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, it exhibits various biological activities, making it a useful tool for studying the mechanisms of various cellular processes. However, MPA also has some limitations. It is a relatively toxic compound and can cause cytotoxicity in some cell lines. Moreover, its mechanism of action is not fully understood, which limits its use in some studies.
Orientations Futures
There are several future directions for the research on MPA. One of the potential areas of research is the development of MPA analogs with improved biological activity and reduced toxicity. Moreover, the mechanism of action of MPA needs to be further elucidated to better understand its effects on various cellular processes. Additionally, the potential use of MPA in combination with other drugs for the treatment of cancer and fungal infections needs to be explored. Finally, the development of MPA-based drug delivery systems could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide, or MPA, is a synthetic compound that has been extensively used in scientific research due to its various biological activities. MPA exhibits antitumor, anti-inflammatory, and antifungal properties. Its mechanism of action is not fully understood, but it is suggested to work by inhibiting various enzymes and signaling pathways. MPA has several advantages for lab experiments, but it also has some limitations. Future research on MPA should focus on developing MPA analogs with improved biological activity and reduced toxicity, exploring its potential use in combination with other drugs, and developing MPA-based drug delivery systems.
Applications De Recherche Scientifique
MPA has been extensively used in scientific research due to its various biological activities. It has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. MPA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, MPA has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-6-8-16(9-7-15)10-13(18)14-11-4-2-3-5-12(11)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWNHEVOODPTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methoxy-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4136627.png)
![4-(2,3-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4136631.png)
![N-benzyl-N-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4136633.png)
![ethyl 4-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136641.png)
![9-(5-bromo-2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4136646.png)
![N-isopropyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4136650.png)
![3,8-bis[(4-methyl-1-piperazinyl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4136677.png)
![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate](/img/structure/B4136687.png)

![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)
![ethyl 4-[({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4136715.png)

amine hydrochloride](/img/structure/B4136739.png)